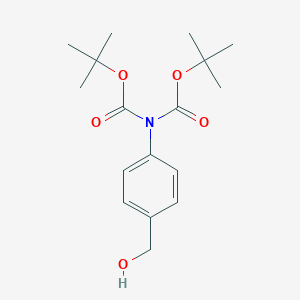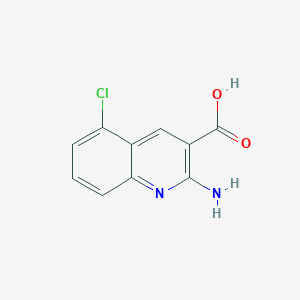
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl carbamate with 4-(hydroxymethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidodicarbonate group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl imidodicarbonate.
Reduction: Formation of 4-(aminomethyl)phenyl imidodicarbonate.
Substitution: Formation of various substituted phenyl imidodicarbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
- Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate
- tert-Butyl (4-(aminomethyl)phenyl)carbamate
Uniqueness
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-10,19H,11H2,1-6H3 |
Clave InChI |
YQDXVURBEOPVHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)




